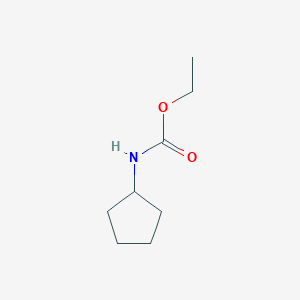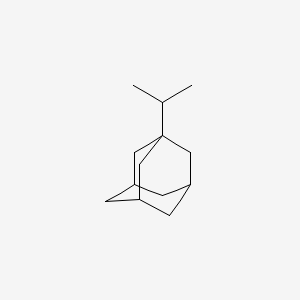![molecular formula C14H21ClN2O2 B8790297 benzyl N-[[(3S)-piperidin-3-yl]methyl]carbamate;hydrochloride](/img/structure/B8790297.png)
benzyl N-[[(3S)-piperidin-3-yl]methyl]carbamate;hydrochloride
Descripción general
Descripción
benzyl N-[[(3S)-piperidin-3-yl]methyl]carbamate;hydrochloride: is a chemical compound with the molecular formula C14H21ClN2O2 and a molecular weight of 284.78 g/mol . . This compound is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-[[(3S)-piperidin-3-yl]methyl]carbamate;hydrochloride typically involves the protection of the amine group using a carbobenzyloxy (Cbz) group. The process begins with the reaction of piperidine with benzyl chloroformate to form the Cbz-protected piperidine. This intermediate is then subjected to a series of reactions to introduce the aminomethyl group at the 3-position of the piperidine ring .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: benzyl N-[[(3S)-piperidin-3-yl]methyl]carbamate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidines .
Aplicaciones Científicas De Investigación
benzyl N-[[(3S)-piperidin-3-yl]methyl]carbamate;hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of benzyl N-[[(3S)-piperidin-3-yl]methyl]carbamate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as a ligand for certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
- N-Alloc-protected amines
- N-Boc-protected amines
- N-Cbz-protected amines
Comparison: benzyl N-[[(3S)-piperidin-3-yl]methyl]carbamate;hydrochloride is unique due to its specific structural features and reactivity. Compared to other similar compounds, it offers distinct advantages in terms of stability, ease of synthesis, and versatility in chemical reactions .
Propiedades
Fórmula molecular |
C14H21ClN2O2 |
|---|---|
Peso molecular |
284.78 g/mol |
Nombre IUPAC |
benzyl N-[[(3S)-piperidin-3-yl]methyl]carbamate;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c17-14(16-10-13-7-4-8-15-9-13)18-11-12-5-2-1-3-6-12;/h1-3,5-6,13,15H,4,7-11H2,(H,16,17);1H/t13-;/m0./s1 |
Clave InChI |
MACXIWCHAVQVRI-ZOWNYOTGSA-N |
SMILES isomérico |
C1C[C@@H](CNC1)CNC(=O)OCC2=CC=CC=C2.Cl |
SMILES canónico |
C1CC(CNC1)CNC(=O)OCC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















